molecular formula C19H16N4O2 B13859536 2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one

2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one

Cat. No.: B13859536
M. Wt: 332.4 g/mol
InChI Key: QNXQARVLYRQYIK-UHFFFAOYSA-N
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Description

2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one is a complex organic compound that features a pyridinone core substituted with an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of the indazole moiety, followed by its attachment to the pyridinone core through a series of condensation and cyclization reactions. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: This compound is investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: It shows promise as a therapeutic agent for the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes or signaling pathways.

    Industry: It can be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one involves its interaction with specific molecular targets within cells. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share structural similarities and exhibit similar biological activities.

    Pyridinone Derivatives: Compounds such as 4-pyridinone and its derivatives also share a similar core structure and are used in various therapeutic applications.

Uniqueness

What sets 2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one apart is its unique combination of the indazole and pyridinone moieties, which may confer distinct biological activities and therapeutic potential. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one

InChI

InChI=1S/C19H16N4O2/c1-11-14(12-5-6-15-13(7-12)9-21-22-15)3-2-4-16(11)23-10-18(25)17(24)8-19(23)20/h2-10,25H,20H2,1H3,(H,21,22)

InChI Key

QNXQARVLYRQYIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2C=C(C(=O)C=C2N)O)C3=CC4=C(C=C3)NN=C4

Origin of Product

United States

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